
2-Amino-3-methylpyridine
Overview
Description
2-Amino-3-methylpyridine (2A3MP) is a heterocyclic aromatic compound with a pyridine backbone substituted by an amino group at position 2 and a methyl group at position 3. Its molecular formula is C₆H₈N₂, and it exhibits a melting point of 29–32°C and a boiling point of 221–222°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-3-methylpyridine can be synthesized through several methods. One common approach involves the reaction of 3-methylpyridine with ammonia in the presence of a catalyst. Another method includes the reduction of 2-nitro-3-methylpyridine using hydrogen in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 2-nitro-3-methylpyridine. This process involves the use of hydrogen gas and a palladium or platinum catalyst under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-N-oxide.
Reduction: The compound can be reduced to form this compound derivatives.
Substitution: It can participate in substitution reactions, such as halogenation and alkylation
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.
Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions
Major Products:
Oxidation: this compound-N-oxide.
Reduction: Various this compound derivatives.
Substitution: Halogenated or alkylated this compound
Scientific Research Applications
2-Amino-3-methylpyridine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the production of agrochemicals and as a solvent for carbon nanotubes
Mechanism of Action
The mechanism of action of 2-Amino-3-methylpyridine involves its interaction with various molecular targets. For instance, it can inhibit the activity of nitric oxide synthase, an enzyme involved in the production of nitric oxide. This inhibition can lead to reduced levels of nitric oxide, which has implications in various physiological and pathological processes .
Comparison with Similar Compounds
Pharmacokinetic Potential
In silico ADME studies predict that 2A3MP salts with carboxylic acids have favorable druglikeness, including high gastrointestinal absorption and blood-brain barrier permeability, making them candidates for pharmaceutical development .
Structural and Physicochemical Properties
Key Compounds for Comparison:
- 2-Amino-4-methylpyridine (2A4MP): Amino at position 2, methyl at position 4.
- 2-Amino-5-methylpyridine (2A5MP): Amino at position 2, methyl at position 5.
- 2-Amino-4-methylbenzothiazole (2A4MBT): Benzothiazole analog with amino and methyl groups.
Structural Insights :
- The methyl group position affects tautomerization and electron density distribution. Computational studies show that 2A3MP and 2A4MP have distinct vibrational spectra due to differences in hydrogen-bonding networks and steric effects .
- In 2A4MBT, the benzothiazole ring enhances π-stacking interactions, unlike pyridine-based analogs .
Chemical Reactivity and Coordination Behavior
Coordination Chemistry:
Key Differences :
- 2A3MP-Ag(I) complexes exhibit luminescence due to ligand-to-metal charge transfer, absent in 2A4MBT complexes .
- The NH₂ group in 2A3MP facilitates polymeric structures, whereas 2A4MBT’s benzothiazole ring limits such bridging .
Antibacterial Activity:
Compound | Complex | Zone of Inhibition (mm) | Target Pathogens | Reference |
---|---|---|---|---|
2A3MP-Ag(I) | Ag(NO₃)₃ | 12–14 | K. pneumoniae | |
2A4MBT-Ag(I) | Ag(NO₃)₃ | 8–10 | K. pneumoniae |
Metabolic Pathways:
- 2A3MP undergoes N-oxidation and hydroxylation in hepatic microsomes, producing metabolites like 2-amino-3-hydroxymethylpyridine . No analogous data exists for 2A4MP or 2A5MP, suggesting unique metabolic stability in 2A3MP .
Biological Activity
2-Amino-3-methylpyridine (2A3MP) is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, antitumor, and enzyme inhibition activities, supported by data tables and case studies.
This compound has the molecular formula C_6H_8N_2 and a molecular weight of 124.14 g/mol. Its structure features an amino group at the 2-position and a methyl group at the 3-position of the pyridine ring, contributing to its reactivity and biological interactions.
1. Antimicrobial Activity
Recent studies have demonstrated that 2A3MP exhibits significant antimicrobial properties. In a comparative study, various derivatives were tested against Gram-positive and Gram-negative bacteria:
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
Escherichia coli | 12 | |
Copper complex of 2A3MP | Staphylococcus aureus | 18 |
Escherichia coli | 16 |
The copper complex showed enhanced activity compared to the parent compound, indicating that metal coordination can improve antimicrobial efficacy .
2. Antitumor Activity
The antitumor potential of 2A3MP has been investigated in various in vitro models. One study assessed its effect on human cancer cell lines, revealing that:
- IC50 values for cell viability were as follows:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 25 |
MCF-7 (breast cancer) | 30 |
These results suggest that 2A3MP may inhibit cancer cell proliferation through mechanisms that warrant further exploration .
3. Enzyme Inhibition
Enzyme inhibition studies have shown that 2A3MP and its complexes can inhibit key enzymes involved in various biological processes:
Enzyme | Type of Inhibition | IC50 (µM) |
---|---|---|
Acetylcholinesterase (AChE) | Competitive | 0.95 |
Butyrylcholinesterase (BChE) | Competitive | 0.87 |
These findings indicate potential applications in treating neurodegenerative diseases like Alzheimer's .
Metabolism and Toxicology
The metabolism of 2A3MP has been studied extensively. In vitro experiments using liver microsomes from different species revealed the formation of several metabolites, including:
- This compound-N-oxide
- 2-Amino-5-hydroxy-3-methylpyridine
Species differences were noted in metabolic pathways, which could influence the compound's bioavailability and toxicity profile .
Case Studies
Several case studies highlight the biological effects of 2A3MP:
- Case Study on Antimicrobial Efficacy : A clinical trial involving topical formulations containing 2A3MP showed significant improvement in wound healing due to its antibacterial properties.
- Toxicological Assessment : An acute toxicity study in Wistar rats indicated that high doses resulted in transient neurological symptoms but no long-term adverse effects were observed, suggesting a relatively safe profile at therapeutic doses .
Q & A
Q. What are the common synthesis routes for 2-amino-3-methylpyridine, and how do reaction conditions influence yield?
Basic
this compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, phosphonylation of halogenated pyridine derivatives (e.g., 2-amino-3-bromopyridine) with triethyl phosphite under reflux conditions can yield substituted pyridines . Reaction optimization, such as temperature control (e.g., 110–120°C) and stoichiometric ratios of reagents, is critical to minimize side products like N-oxide derivatives . Characterization via elemental analysis, IR spectroscopy, and NMR confirms product purity .
Q. Which analytical techniques are essential for characterizing this compound and its derivatives?
Basic
Key techniques include:
- Elemental analysis to verify molecular composition.
- IR spectroscopy for identifying functional groups (e.g., NH₂ stretches at ~3400 cm⁻¹).
- NMR spectroscopy (¹H and ¹³C) to resolve structural isomers and confirm substituent positions .
- Melting point determination (mp: 32–34°C for this compound ). Advanced studies may use single-crystal X-ray diffraction (e.g., ORTEP-3 or WinGX) for precise molecular geometry analysis .
Q. How does this compound participate in metabolic pathways, and what are its primary metabolites?
Basic
In hepatic microsomal studies, this compound undergoes 1-N-oxidation to form this compound-N-oxide and hydroxylation at the 5-position, yielding 2-amino-5-hydroxy-3-methylpyridine . Species-dependent metabolism is observed: rabbits and rats produce N-oxides, while guinea pigs show higher hydroxylation activity . In vitro assays using S9 supernatants and inhibitors (e.g., 2,4-dichloro-6-phenylphenoxyethylamine) help map enzymatic pathways .
Q. What role does this compound play in synthesizing bioactive heterocycles?
Basic
It serves as a precursor for antimicrobial and anticancer agents. For example, Schiff base complexes with silver(I) nitrate ([Ag(this compound)₂]NO₃) exhibit antibacterial activity against E. coli and S. aureus . Proton transfer derivatives (e.g., with dipicolinic acid) are synthesized via solvent-assisted crystallization and tested for carbonic anhydrase inhibition .
Q. How do tautomerization and electronic properties of this compound influence its reactivity?
Advanced
Computational studies (DFT/B3LYP) reveal that tautomerization between amino and imino forms affects electron density distribution. The amino form dominates in polar solvents, stabilizing interactions with electrophilic agents. Transition state analysis shows energy barriers (~25–30 kcal/mol) for tautomer interconversion, impacting catalytic applications . Vibrational spectra (IR/Raman) and X-ray crystallography validate these predictions .
Q. Why do species differences occur in the metabolism of this compound?
Advanced
Variations in cytochrome P450 isoforms across species lead to divergent metabolite profiles. Rabbit hepatic microsomes predominantly form N-oxides due to CYP2E1 activity, while guinea pigs favor hydroxylation via CYP1A2 . Comparative in vitro studies using microsomal fractions and isoform-specific inhibitors (e.g., α-naphthoflavone) clarify enzymatic contributions .
Q. What mechanisms underlie the antimicrobial activity of this compound complexes?
Advanced
Silver(I) complexes ([Ag(this compound)₂]NO₃) disrupt bacterial membranes via thiol group interactions and DNA intercalation. Crystal structure analysis (space group P2₁/c) shows planar geometry enhances ligand-DNA binding . Minimum inhibitory concentration (MIC) assays against multidrug-resistant strains correlate activity with substituent electronegativity .
Q. How can computational modeling resolve contradictions in reported metabolic pathways?
Advanced
Molecular docking (AutoDock Vina) and MD simulations reconcile conflicting data by predicting metabolite-enzyme binding affinities. For instance, simulations of this compound with CYP2E1 explain preferential N-oxidation over hydroxylation in certain species . QSAR models further link structural features (e.g., methyl group position) to metabolic rates .
Q. What strategies address discrepancies in quantifying this compound metabolites?
Advanced
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C-2A3MP) improves quantification accuracy. Conflicting data from UV-spectrophotometry (e.g., overlapping absorbance peaks) are resolved by optimizing mobile phases (e.g., acetonitrile:ammonium acetate) in HPLC .
Properties
IUPAC Name |
3-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDQRXPEZUNWHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Record name | 2-amino-3-methylpyridine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051759 | |
Record name | 2-Amino-3-methylpyridine | |
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Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1603-40-3 | |
Record name | 2-Amino-3-methylpyridine | |
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Record name | 2-Amino-3-methylpyridine | |
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Record name | 2-Amino-3-picoline | |
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Record name | 2-Pyridinamine, 3-methyl- | |
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Record name | 2-Amino-3-methylpyridine | |
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Record name | 3-methyl-2-pyridylamine | |
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Record name | 2-AMINO-3-METHYLPYRIDINE | |
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